2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide

Target switch PPARγ Glucokinase

2-Chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide (CAS 313371-86-7) is a heterocyclic benzamide featuring a 2-chloro-5-nitro substituted phenyl ring linked via an amide bond to a 1,3-thiazol-2-yl moiety. It has been experimentally annotated as a glucokinase (GK) activator, with a reported EC50 of 930 nM in a recombinant human liver glucokinase 2 assay.

Molecular Formula C10H6ClN3O3S
Molecular Weight 283.69
CAS No. 313371-86-7
Cat. No. B2714049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide
CAS313371-86-7
Molecular FormulaC10H6ClN3O3S
Molecular Weight283.69
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=NC=CS2)Cl
InChIInChI=1S/C10H6ClN3O3S/c11-8-2-1-6(14(16)17)5-7(8)9(15)13-10-12-3-4-18-10/h1-5H,(H,12,13,15)
InChIKeyUVCDTKPPKLVNLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide: Structural Identity and Baseline Pharmacological Annotation for Procurement


2-Chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide (CAS 313371-86-7) is a heterocyclic benzamide featuring a 2-chloro-5-nitro substituted phenyl ring linked via an amide bond to a 1,3-thiazol-2-yl moiety [1]. It has been experimentally annotated as a glucokinase (GK) activator, with a reported EC50 of 930 nM in a recombinant human liver glucokinase 2 assay [2]. This compound is also structurally related to the well-characterized PPARγ antagonist GW9662 (2-chloro-5-nitro-N-phenylbenzamide), differing only by the replacement of the N-phenyl group with an N-thiazol-2-yl group, a modification that profoundly alters its target profile .

Why 2-Chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide Cannot Be Replaced by In-Class Analogs Without Data Verification


Within the 2-chloro-5-nitro-benzamide chemotype, a single atom substitution at the amide nitrogen—replacing a phenyl group with a thiazol-2-yl group—causes a complete divergence in pharmacological target engagement: the N-phenyl analog (GW9662) is a potent, irreversible PPARγ antagonist (IC50 3.3 nM) , while the N-thiazol-2-yl analog (this compound) acts as a glucokinase activator (EC50 930 nM) with no reported PPARγ activity [1]. This target-switch phenomenon means that in-class compounds sharing only the 2-chloro-5-nitro-benzamide core cannot be assumed interchangeable; their biological utility is dictated by the heterocycle attached to the amide nitrogen, which determines the compound's target landscape, potency, and selectivity profile [2].

Quantitative Differentiation Evidence for 2-Chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide Versus Closest Analogs


Target Divergence: N-Thiazol-2-yl Substitution Converts a Potent PPARγ Antagonist into a Weak Glucokinase Activator

Replacement of the N-phenyl group in GW9662 with an N-thiazol-2-yl group completely eliminates PPARγ antagonism and instead confers weak glucokinase activation. GW9662 is a confirmed irreversible PPARγ antagonist with an IC50 of 3.3 nM . In contrast, 2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide shows no reported PPARγ activity and instead activates recombinant human liver glucokinase 2 with an EC50 of 930 nM [1]. This represents a >280-fold shift in target engagement and a fundamentally different pharmacological mechanism, making substitution of the N-aryl group a critical determinant in procurement decisions for screening libraries or SAR studies.

Target switch PPARγ Glucokinase GW9662 Selectivity

Glucokinase Activation Potency: 6.6-Fold Weaker Than Optimized N-Thiazol-2-yl Benzamide GK Activators

Among N-thiazol-2-yl benzamide derivatives evaluated as glucokinase activators, 2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide exhibits an EC50 of 930 nM [1], which is 6.6-fold weaker than the optimized analog 2-amino-5-(4-methyl-4H-1,2,4-triazol-3-ylthio)-N-(4-methylthiazol-2-yl)benzamide (BDBM50248442), which activates human glucokinase with an EC50 of 140 nM under comparable assay conditions [2]. This quantitative difference positions the target compound as a lower-potency reference ligand for glucokinase binding assays rather than a lead-like GK activator.

Glucokinase activator EC50 Potency comparison Diabetes

Nitro-Position Isomerism: 5-Nitro on Benzamide Ring Versus 5-Nitro on Thiazole Ring Determines Synthetic Utility

A closely related regioisomer, 2-chloro-N-(5-nitrothiazol-2-yl)benzamide (CAS 69819-38-1), carries the nitro group on the thiazole ring rather than the benzamide ring. This isomer is explicitly used as a synthetic intermediate (compound 1-1) in the preparation of anti-Toxoplasma agents, as described in patent CN106632133A [1]. The target compound 2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide, with the nitro group on the benzamide ring, has not been reported as an intermediate in this patent or related synthetic schemes, indicating that the nitro position dictates synthetic utility and downstream derivatization pathways.

Nitro-position isomer Synthetic intermediate Anti-toxoplasma Regiochemistry

Physicochemical Distinctiveness: Computed LogP and Hydrogen Bond Acceptor Count Differentiate from N-Phenyl and N-Pyridyl Analogs

The computed XLogP3-AA value for 2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide is 2.6, with 5 hydrogen bond acceptors [1]. This contrasts with the N-phenyl analog GW9662, which has a computed XLogP3 of approximately 3.3 and only 3 hydrogen bond acceptors [2]. The additional sulfur and nitrogen atoms in the thiazole ring increase hydrogen bond acceptor count by 2, reducing lipophilicity by ~0.7 log units. This altered physicochemical profile affects solubility, membrane permeability, and protein binding, which must be accounted for when substituting one analog for another in cell-based assays or in vivo studies.

LogP Hydrogen bonding Physicochemical properties Drug-likeness

Application Scenarios for 2-Chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide Based on Verified Differentiation Evidence


Negative Control or Low-Potency Reference Ligand in Glucokinase Activator Screening Cascades

With an EC50 of 930 nM for human glucokinase activation [1], this compound serves as a low-potency reference point in GK activator screening assays. When benchmarking novel GK activators that exhibit EC50 values in the 50–500 nM range, this compound provides a clear separation between weak and potent activation, enabling robust assay window definition. Its 6.6-fold weaker potency compared to optimized GK activators (e.g., EC50 140 nM) [2] makes it suitable as a threshold control to distinguish non-specific from specific GK activation.

Selectivity Probe for Target-Switch SAR Studies Around the 2-Chloro-5-nitro-Benzamide Scaffold

The direct comparison with GW9662 (PPARγ IC50 3.3 nM) demonstrates a complete target switch upon N-thiazol-2-yl substitution . This compound is therefore valuable in structure-activity relationship (SAR) studies designed to map the structural determinants of PPARγ versus glucokinase target engagement within the 2-chloro-5-nitro-benzamide chemotype. Procurement for medicinal chemistry programs exploring target selectivity can directly build on this established divergence.

Physicochemical Comparator for Thiazole-Containing Benzamide Library Design

The measured XLogP3-AA of 2.6 and 5 hydrogen bond acceptors differentiate this compound from the more lipophilic N-phenyl analog (XLogP ~3.3, 3 H-bond acceptors) [3]. In compound library design, this compound can serve as a reference point for evaluating how thiazole incorporation modulates solubility, permeability, and protein binding relative to phenyl- or pyridyl-substituted analogs, providing quantitative guidance for lead optimization.

Structural Standard for Regioisomer Identification in Nitro-Benzamide/Thiazole Chemical Space

The patent literature explicitly uses the regioisomer 2-chloro-N-(5-nitrothiazol-2-yl)benzamide as a synthetic intermediate for anti-Toxoplasma compounds [4]. The target compound, with its nitro group on the benzamide rather than the thiazole ring, serves as a critical analytical standard for distinguishing between these two regioisomers by HPLC, NMR, or mass spectrometry, preventing misidentification in synthetic workflows.

Quote Request

Request a Quote for 2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.